Superior β-Lactamase Stability Versus Imipenem Reduces CNS Risk
Faropenem demonstrates superior central nervous system (CNS) safety compared to the carbapenem imipenem, a differentiation driven by a specific structural feature. The chiral tetrahydrofuran substituent at the C2 position of faropenem is responsible for this improved profile, which reduces the risk of seizures—a known adverse effect of imipenem, particularly at high doses or in patients with renal impairment [1]. This structural advantage translates directly into a safer clinical profile, making faropenem a preferred option for oral step-down therapy where imipenem's CNS toxicity is a concern [2].
| Evidence Dimension | CNS Adverse Event Risk |
|---|---|
| Target Compound Data | Reduced CNS effects due to chiral tetrahydrofuran substituent at C2 |
| Comparator Or Baseline | Imipenem (Carbapenem): Known seizure risk |
| Quantified Difference | Qualitative risk reduction; no direct quantitative comparison available |
| Conditions | Structural analysis and clinical observation |
Why This Matters
This safety differentiation is critical for formulary inclusion in settings where neurotoxicity is a primary concern, such as in elderly or renally-impaired patient populations.
- [1] Schurek, K. N., Wiebe, R., Karlowsky, J. A., Rubinstein, E., Hoban, D. J., & Zhanel, G. G. (2007). Faropenem: review of a new oral penem. Expert Review of Anti-infective Therapy, 5(2), 185-198. View Source
- [2] Sayood, S., Neidner, E., Gandra, S., & Davey, R. (2025). The oral penems and carbapenems. Clinical Microbiology Reviews, 38(4), e0004224. View Source
